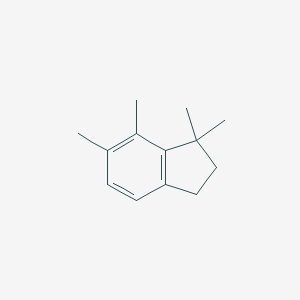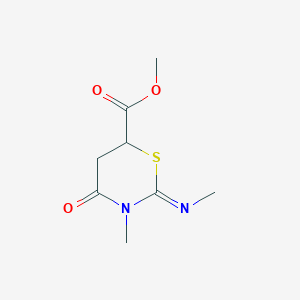
(E)-4-(hexadecylamino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Hexadecylamino)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a long hexadecyl chain attached to an amino group, which is further connected to a but-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Hexadecylamine: Hexadecylamine can be synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Amide Bond Formation: The hexadecylamine is then reacted with maleic anhydride to form the corresponding amide. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: The amide is subsequently hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
科学的研究の応用
(E)-4-(hexadecylamino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, is ongoing.
Industry: It can be used in the formulation of surfactants or emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The amino and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Hexadecylamine: Shares the long hydrophobic chain but lacks the but-2-enoic acid moiety.
Maleic Acid: Contains the but-2-enoic acid structure but lacks the hexadecylamine component.
N-Hexadecylmaleimide: Similar structure but with a maleimide group instead of the oxobut-2-enoic acid.
Uniqueness: (E)-4-(hexadecylamino)-4-oxobut-2-enoic acid is unique due to the combination of a long hydrophobic chain and a reactive but-2-enoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
15806-42-5 |
|---|---|
分子式 |
C20H37NO3 |
分子量 |
339.5 g/mol |
IUPAC名 |
4-(hexadecylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20(23)24/h16-17H,2-15,18H2,1H3,(H,21,22)(H,23,24) |
InChIキー |
BBTWPENPOIZEIL-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCNC(=O)/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C=CC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)C=CC(=O)O |
| 15806-42-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


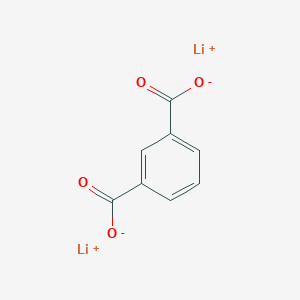
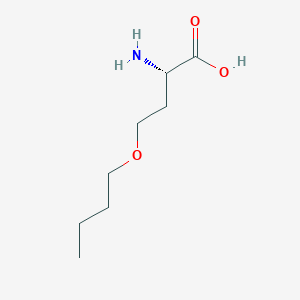


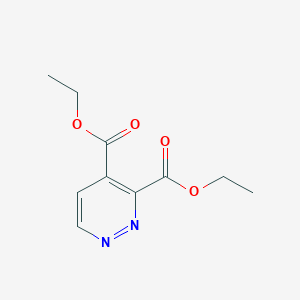

![2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B97119.png)


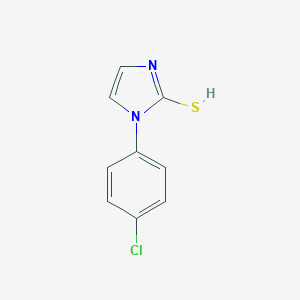
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

